Product packaging for 4-Methylphthalonitrile(Cat. No.:CAS No. 63089-50-9)

4-Methylphthalonitrile

Cat. No.: B1223287
CAS No.: 63089-50-9
M. Wt: 142.16 g/mol
InChI Key: MDXGRFMFORMPGT-UHFFFAOYSA-N
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Description

4-Methylphthalonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2 B1223287 4-Methylphthalonitrile CAS No. 63089-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXGRFMFORMPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370062
Record name 4-Methylphthalonitrile
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Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63089-50-9
Record name 4-Methylphthalonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylphthalonitrile
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Synthesis of Porous Carbon from Phthalonitrile Precursors

The general methodology for converting phthalonitrile-based materials into porous carbons involves a two-step process: carbonization followed by activation.

Carbonization: The phthalonitrile (B49051) precursor is heated to a high temperature (typically in the range of 600-900°C) in an inert atmosphere. This process, known as pyrolysis, thermally decomposes the organic precursor, leaving behind a carbonaceous solid.

Activation: The carbonized material is then activated to create a porous structure. This can be achieved through physical activation (using steam or carbon dioxide at high temperatures) or chemical activation. Chemical activation is more common and involves impregnating the carbonized material with an activating agent such as potassium hydroxide (B78521) (KOH) or zinc chloride (ZnCl₂), followed by another heat treatment. The activating agent etches the carbon framework, creating a high surface area with a network of micropores and mesopores.

For instance, studies on polycarbazole phthalonitrile networks have demonstrated that direct pyrolysis with KOH activation can produce nitrogen-enriched porous carbons with high specific surface areas. frontiersin.org

Research Findings on Phthalonitrile Derived Porous Carbons

Research on various phthalonitrile-based precursors has yielded promising results for supercapacitor applications. These materials often exhibit hierarchical pore structures (a combination of micropores, mesopores, and macropores), which are advantageous for ion transport and storage.

Key findings from research on related phthalonitrile (B49051) compounds include:

High Specific Surface Area: Activation of phthalonitrile-derived carbons can lead to exceptionally high specific surface areas, a critical factor for achieving high specific capacitance in electric double-layer capacitors (EDLCs).

Excellent Electrochemical Performance: Porous carbons derived from phthalonitrile resins have demonstrated high specific capacitance, good rate capability (the ability to maintain performance at high charge-discharge rates), and excellent cycling stability. For example, a porous carbon derived from a phthalonitrile resin achieved a specific capacitance of 300 F g⁻¹ at a current density of 1 A g⁻¹ and retained 96.1% of its capacitance after 10,000 cycles. rsc.org Similarly, a porous carbon derived from a polycarbazole phthalonitrile precursor exhibited a high specific capacitance of up to 451 F g⁻¹ in an aqueous electrolyte. frontiersin.org

Table 1: Electrochemical Performance of Phthalonitrile-Derived Porous Carbons

Precursor MaterialActivating AgentSpecific Surface Area (m²/g)Specific Capacitance (F/g)Cycling Stability
Phthalonitrile Resin--300 @ 1 A/g96.1% after 10,000 cycles
Polycarbazole PhthalonitrileKOH1279451 @ 1 A/g95.9% after 2,000 cycles

While these results are promising, it is important to reiterate that they are not specific to 4-Methylphthalonitrile. The presence of the methyl group in this compound could influence the polymerization process, the resulting carbon structure, and ultimately, the electrochemical performance. Further research is needed to explore the specific potential of this compound as a precursor for porous carbon materials in supercapacitor applications.

Current Research Landscape and Future Directions for 4 Methylphthalonitrile

Classical Synthetic Routes for this compound

Traditional methods for preparing this compound often rely on well-established named reactions and transformations of readily available starting materials.

Rosenmund-von Braun Reaction and its Variants

The Rosenmund-von Braun reaction is a fundamental method for synthesizing aryl nitriles from aryl halides. wikipedia.orgchem-station.comsynarchive.com This reaction typically involves the use of copper(I) cyanide (CuCN) to displace a halide from an aromatic ring. chem-station.comorganic-chemistry.org For the synthesis of this compound, this would involve starting with a dihalo-p-xylene derivative.

Historically, the reaction required high temperatures, often up to 200°C, and was conducted in polar, high-boiling solvents like DMF, nitrobenzene, or pyridine (B92270). wikipedia.orgorganic-chemistry.org Over the years, modifications have been introduced to improve the reaction's efficiency and substrate scope. For instance, using ionic liquids as solvents has been explored. wikipedia.org Palladium catalysis, in conjunction with reagents like Zn(CN)₂, has emerged as a milder and often higher-yielding alternative to the traditional high-temperature CuCN method, which can sometimes lead to the formation of phthalocyanine byproducts. researchgate.net

The mechanism is thought to proceed through an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org

Table 1: Variants of the Rosenmund-von Braun Reaction

Catalyst/Reagent Solvent Temperature Key Features
CuCN Pyridine, DMF, Nitrobenzene High (e.g., 200°C) Classical method, can have purification challenges. organic-chemistry.org
CuCN Ionic Liquids High Improved reaction conditions. wikipedia.org

Synthesis from Substituted Phthalic Acid Derivatives

Another major pathway to substituted phthalonitriles, including this compound, starts from the corresponding substituted phthalic acid or its derivatives like the anhydride (B1165640). semanticscholar.org This "acidic route" involves a sequence of transformations: acid to anhydride, then to imide, amide, and finally to the nitrile. semanticscholar.org

The synthesis of 4-methylphthalic acid itself can be achieved through methods like the Diels-Alder reaction of isoprene (B109036) and maleic anhydride, followed by a dehydrogenation step. google.comcymitquimica.com The resulting 4-methylphthalic anhydride can then be converted to the corresponding phthalimide (B116566). datapdf.com

The conversion of the substituted phthalic anhydride or acid to the phthalonitrile can also be achieved in a single step through catalytic ammonolysis at high temperatures (around 400-500°C) in the gas phase, often using catalysts like borophosphate or metal oxide mixtures. semanticscholar.orgchemicalbook.com For example, using a self-made solid acid catalyst, phthalic anhydride can be converted to phthalonitrile with high yield and conversion at 420°C. guidechem.com

Ammonolysis of Phthalimides and Related Intermediates

The conversion of phthalimides to phthalonitriles is a key step in the "acidic route." While unsubstituted phthalimide reacts readily with ammonium (B1175870) hydroxide (B78521) to form the corresponding phthalamide (B166641), alkyl-substituted phthalimides like 3- and 4-methylphthalimide (B1312042) behave differently under these conditions. datapdf.com They tend to form the ammonium half-salt of the acid amide, which reverts to the imide upon heating or acidification. datapdf.com

Successful conversion of 3- or 4-methylphthalimide to the diamide (B1670390) can be achieved by treatment with dry ammonia (B1221849). datapdf.com The subsequent dehydration of the resulting phthalamide to the phthalonitrile can be carried out using dehydrating agents like thionyl chloride in a solvent such as DMF. chemicalbook.com Kinetic studies have shown that the ammonolysis of substituted phthalimides is a reversible process. researchgate.net

Advanced Synthetic Approaches for Functionalized this compound

Modern synthetic methods offer greater control and versatility, enabling the preparation of a wider range of functionalized this compound derivatives.

Regioselective Bromination of this compound

Introducing a bromine atom onto the this compound ring opens up possibilities for further functionalization through cross-coupling reactions. The regioselective bromination of aromatic compounds is a well-studied area. organic-chemistry.orgchemistryviews.org For activated aromatic rings, various methods have been developed to achieve high selectivity, often favoring the para-position. organic-chemistry.orgorganic-chemistry.org

For instance, N-bromosuccinimide (NBS) in the presence of a catalyst or in specific solvent systems can be a highly effective brominating agent. organic-chemistry.org One reported method for the bromination of phthalonitrile involves the use of dibromoisocyanuric acid, where careful control of the stoichiometry can lead to the formation of 4-bromophthalonitrile (B1280451) as the single product. core.ac.uk Electrochemical methods using reagents like tetra-n-butylammonium bromide (TBAB) also provide a green and efficient route for regioselective bromination. rsc.org

Table 2: Reagents for Regioselective Bromination

Reagent Conditions Selectivity
Dibromoisocyanuric acid Controlled stoichiometry Can yield single product. core.ac.uk
N-Bromosuccinimide (NBS) Various catalysts/solvents High for activated rings. organic-chemistry.org
Tetrabutylammonium (B224687) bromide (TBAB) Electrochemical Green and efficient. rsc.org

Nucleophilic Substitution Reactions for Diverse 4-Substituted Phthalonitriles

Nucleophilic aromatic substitution (SNAAr) is a powerful tool for introducing a wide variety of functional groups onto an aromatic ring, provided a suitable leaving group is present. In the context of phthalonitriles, a nitro group or a halogen can serve as an effective leaving group.

The high reactivity of 4-nitrophthalonitrile (B195368) towards nucleophiles makes it an excellent starting material for a range of 4-substituted phthalonitriles. prepchem.comresearchgate.net For example, it readily reacts with phenols and alcohols in the presence of a base like potassium carbonate or sodium hydride to yield 4-phenoxy- and 4-alkoxyphthalonitriles, respectively. prepchem.comchemicalbook.combeilstein-journals.orgiucr.org Similarly, reactions with amines can produce 4-aminophthalonitrile (B1265799) derivatives. researchgate.netresearchgate.net

The reactivity of different leaving groups can also be exploited. For instance, in 4-bromo-5-nitrophthalonitrile, the bromo and nitro groups exhibit different mobilities in SNAAr reactions, allowing for selective substitution and the synthesis of diverse heterocyclic compounds. rsc.org

Table 3: Examples of Nucleophilic Substitution on Phthalonitriles

Starting Material Nucleophile Product
4-Nitrophthalonitrile Phenol 4-Phenoxyphthalonitrile prepchem.comchemicalbook.com
4-Nitrophthalonitrile Alcohol 4-Alkoxyphthalonitrile beilstein-journals.org
4-Nitrophthalonitrile 4-Aminophenol derivative 4-(4-Aminophenoxy)phthalonitrile derivative researchgate.net
4-Bromo-5-nitrophthalonitrile Various nucleophiles Differentially substituted phthalonitriles rsc.org

Palladium-Catalyzed Coupling Reactions for Alkynyl and Aryl Derivatives

The functionalization of the this compound scaffold to introduce alkynyl and aryl substituents is a key strategy for creating advanced materials and complex molecules. Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming new carbon-carbon bonds, offering high yields and functional group tolerance under relatively mild conditions. rsc.orgsigmaaldrich.com These methods are state-of-the-art for synthesizing a wide array of derivatives. rsc.org

Several named reactions are central to this synthetic approach, including the Sonogashira, Suzuki, and Heck couplings. sigmaaldrich.com These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca

Sonogashira Coupling: This reaction is particularly effective for the synthesis of alkynyl-substituted phthalonitriles. It involves the coupling of a terminal alkyne with an aryl halide (or triflate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. sigmaaldrich.comgoogle.com For instance, a halogenated this compound derivative can be reacted with various terminal alkynes to yield the corresponding alkynyl-4-methylphthalonitrile derivatives. The reaction is highly efficient for producing internal alkynes. google.com

Suzuki Coupling: To introduce aryl or vinyl groups, the Suzuki coupling is widely employed. This reaction pairs an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide, catalyzed by a palladium(0) complex. sigmaaldrich.comuwindsor.ca A key advantage is the use of organoboron reagents, which are generally stable, less toxic, and environmentally benign compared to other organometallic compounds. A halogenated this compound can be coupled with various arylboronic acids to generate biaryl structures, expanding the molecular complexity.

Heck Coupling: The Heck reaction facilitates the substitution of a hydrogen atom in an alkene with an aryl, vinyl, or benzyl (B1604629) group from a corresponding halide. sigmaaldrich.com This method can be used to introduce alkenyl side chains to the this compound core, providing precursors for further transformations or for tuning the electronic properties of the final molecule.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions. Modern advancements have led to the development of highly active palladium precatalysts and specialized ligands that enable these couplings to proceed under milder conditions and with a broader substrate scope. nih.govnih.gov

Table 1: Overview of Palladium-Catalyzed Coupling Reactions for Phthalonitrile Derivatives

Reaction Name Reactants Catalyst System Product Type Key Features
Sonogashira Coupling Aryl Halide + Terminal AlkynePd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Amine)Alkynyl-Aryl CompoundEfficient formation of C(sp)-C(sp²) bonds. sigmaaldrich.comgoogle.com
Suzuki Coupling Aryl Halide + Arylboronic Acid/EsterPd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl CompoundUses stable and low-toxicity organoboron reagents. sigmaaldrich.comuwindsor.ca
Heck Coupling Aryl Halide + AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Aryl-Alkene CompoundForms C-C bonds at unsubstituted alkene positions. sigmaaldrich.commdpi.com
Buchwald-Hartwig Amination Aryl Halide + Amine/AmidePd complex + Ligand (e.g., bidentate phosphine), BaseAryl AmineForms C-N bonds, crucial for many pharmaceuticals and materials. nih.gov

Diels-Alder Cycloaddition and Aromatization in Phthalonitrile Synthesis

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings with high regio- and stereoselectivity. wikipedia.orgtaylorandfrancis.com This [4+2] cycloaddition reaction, involving a conjugated diene and a dienophile, followed by an aromatization step, provides a powerful and convergent route to substituted phthalonitriles, including this compound. wikipedia.orgscholaris.ca

The general strategy involves the reaction of a suitably substituted 1,3-diene with a dienophile containing nitrile groups, such as fumaronitrile (B1194792) or maleonitrile. scholaris.caacs.org The initial cycloaddition forms a substituted cyclohexene (B86901) ring. wikipedia.orgcerritos.edu Subsequent aromatization, often achieved through oxidation or elimination of a leaving group, leads to the formation of the stable aromatic phthalonitrile ring system. acs.orgthieme-connect.de

A common approach starts with a furan (B31954) derivative acting as the diene. The reaction of a furan with a dienophile generates an oxa-bridged bicyclic adduct. researchgate.netmdpi.com This intermediate can then undergo dehydration or a retro-Diels-Alder reaction to achieve aromatization, yielding the desired phthalonitrile derivative. mdpi.comucl.ac.uk This methodology is particularly valuable as furans can be derived from biomass, offering a link to sustainable feedstocks. ucl.ac.uk

The intramolecular version of the Diels-Alder reaction is also a powerful tool, where the diene and dienophile are part of the same molecule, leading to the formation of fused ring systems. researchgate.netrsc.org The subsequent aromatization step then yields the polycyclic aromatic phthalonitrile.

Table 2: Diels-Alder Approach to Phthalonitrile Synthesis

Diene Dienophile Intermediate Aromatization Method Product
Substituted 1,3-ButadieneFumaronitrileSubstituted Cyclohexene DinitrileOxidation / DehydrogenationSubstituted Phthalonitrile
Furan DerivativeMaleonitrileOxa-bridged Bicyclic AdductDehydration / Acid CatalysisSubstituted Phthalonitrile
AnthraceneDicyanoacetyleneBicyclic AdductRetro-Diels-Alder (elimination)Dibenzonaphthalene Dinitrile

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comchemicals.gov.in Applying these principles to the synthesis of this compound and its derivatives is crucial for developing environmentally responsible and sustainable manufacturing methods. pfizer.com The core goals include preventing waste, maximizing atom economy, using less hazardous reagents, and improving energy efficiency. sigmaaldrich.comacs.orgpsu.edu

Minimization of Hazardous By-products

A primary tenet of green chemistry is the prevention of waste, which is preferable to treating or cleaning up waste after it has been created. chemicals.gov.inaarf.asia In the synthesis of this compound, this principle can be implemented by carefully selecting synthetic routes that minimize or eliminate the formation of hazardous by-products. matanginicollege.ac.in

Key strategies for minimizing hazardous by-products include:

Maximizing Atom Economy: Synthetic methods should be designed to incorporate the maximum amount of all materials used in the process into the final product. acs.org Reactions like the Diels-Alder cycloaddition are inherently atom-economical. matanginicollege.ac.in In contrast, reactions that use stoichiometric reagents often generate significant waste.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, thus reducing waste. acs.org The palladium-catalyzed coupling reactions discussed previously are excellent examples. They replace older methods that might have required stoichiometric amounts of less environmentally friendly reagents.

Avoiding Chemical Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided because they require additional reagents and generate waste. chemicals.gov.inacs.org Developing selective catalysts that can target specific sites on a molecule can eliminate the need for protection and deprotection steps.

Designing Safer Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. chemicals.gov.in This involves replacing toxic solvents and reagents with safer alternatives. yale.edu For example, using water or supercritical CO₂ as a solvent instead of volatile organic compounds (VOCs) significantly reduces the environmental impact. psu.eduaarf.asia

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H and ¹³C.

¹H and ¹³C NMR for Structural Elucidation of this compound and its Derivatives

One-dimensional ¹H and ¹³C NMR spectra are fundamental tools for confirming the molecular structure of this compound and its derivatives. ipb.pt The chemical shifts in these spectra are highly sensitive to the electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound, the protons of the methyl group (–CH₃) are expected to produce a singlet signal in the aliphatic region. The three aromatic protons will appear in the downfield region, exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Specifically, one would expect a singlet (or a narrow doublet) for the proton at position 3, a doublet for the proton at position 6, and a doublet of doublets for the proton at position 5.

For the ¹³C NMR spectrum, distinct signals are expected for each unique carbon atom. The methyl carbon will appear in the upfield region, while the aromatic carbons will resonate between approximately 110 and 150 ppm. The two nitrile carbons (–C≡N) have characteristic shifts in the 115-120 ppm range. The quaternary carbons of the benzene ring to which the nitrile groups and the methyl group are attached will also show distinct signals. libretexts.org Computational studies using the Gauge-Invariant Atomic Orbital (GIAO) method are often employed to predict and confirm these chemical shifts. researchgate.net

The synthesis of derivatives, such as phthalocyanines from phthalonitrile precursors, relies heavily on NMR for characterization. mdpi.com For instance, in the synthesis of a 4-bromomethylphthalonitrile, a derivative of this compound, the ¹H NMR spectrum clearly shows the aromatic protons and the newly formed methylene (B1212753) (–CH₂) protons.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are estimated values based on general principles and data from related compounds. Actual values may vary based on solvent and experimental conditions.

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
–CH₃ Methyl ~2.5 ~20-25
Aromatic H-3 Aromatic ~7.7 (s) ~135
Aromatic H-5 Aromatic ~7.6 (dd) ~134
Aromatic H-6 Aromatic ~7.8 (d) ~129
Aromatic C-1/C-2 Nitrile-bearing N/A ~110-115
Aromatic C-4 Methyl-bearing N/A ~145-150
–C≡N Nitrile N/A ~116-118

Advanced NMR Techniques for Conformational and Dynamic Studies

While 1D NMR provides connectivity information, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to investigate through-space correlations, providing insights into the molecule's three-dimensional structure and conformation. columbia.edunanalysis.com The NOE depends on the spatial proximity between protons (typically < 5 Å) and not on through-bond couplings. columbia.edunanalysis.com

For this compound, a NOESY experiment would be valuable to confirm the substitution pattern by observing cross-peaks between the protons of the methyl group and the adjacent aromatic proton at position 3 (and potentially position 5). Such a correlation would provide definitive evidence of their spatial closeness, which is a key aspect of its conformational analysis. nanalysis.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary; IR spectroscopy relies on a change in the dipole moment during a vibration, while Raman spectroscopy depends on a change in polarizability. gatewayanalytical.com

Vibrational Assignments and Functional Group Analysis in this compound

The IR and Raman spectra of this compound provide a characteristic fingerprint, allowing for the identification of its key functional groups. The most prominent feature is the stretching vibration of the nitrile group (–C≡N), which typically appears as a strong, sharp band in the 2220-2240 cm⁻¹ region in both IR and Raman spectra.

Other important vibrational modes include:

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aliphatic C-H stretching (of the methyl group): Observed just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-H bending modes: Both in-plane and out-of-plane vibrations appear in the lower frequency region of the spectrum.

Computational studies using Density Functional Theory (DFT) have been performed to calculate the vibrational frequencies of this compound and related compounds, aiding in the precise assignment of each experimental band to a specific molecular motion. researchgate.netresearchgate.net For instance, calculations for this compound have identified the strongest Raman activity corresponding to the C≡N stretching mode. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound Source: Based on DFT/B3LYP calculations. researchgate.net

Frequency (cm⁻¹) Vibrational Assignment Spectroscopy Type
~3100 Aromatic C-H Stretch IR & Raman
~2950 Methyl C-H Stretch IR & Raman
~2337 C≡N Stretch Strong in Raman
~1614 C=C Aromatic Ring Stretch Strong in IR
~1275 C-H In-plane Bend IR & Raman
~850 C-H Out-of-plane Bend IR & Raman

In-situ Spectroscopic Monitoring of Reaction Pathways

In-situ (in the reaction mixture) spectroscopic monitoring provides real-time data on the progress of a chemical reaction, allowing for the observation of intermediates and the determination of kinetics. clairet.co.ukamericanpharmaceuticalreview.com Both IR and Raman spectroscopy are powerful tools for this purpose. spectroscopyonline.comcrystallizationsystems.com

A primary application for this compound is its use as a precursor in the synthesis of substituted phthalocyanines, a process that involves the cyclotetramerization of four phthalonitrile units. dcu.ieresearchgate.net This reaction can be monitored in-situ using IR or Raman spectroscopy. The key spectroscopic event to track would be the consumption of the starting material, this compound, which is easily identified by the decrease in the intensity of the strong nitrile (–C≡N) absorption band around 2230 cm⁻¹. mdpi.commdpi.com Concurrently, new vibrational bands corresponding to the formation of the phthalocyanine macrocycle would appear, providing a complete kinetic profile of the reaction. While specific in-situ IR/Raman studies on this compound are not widely reported, the principle has been demonstrated for other phthalonitrile derivatives using techniques like fluorescence spectroscopy to monitor the reaction progress. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. uzh.ch This technique provides information about the electronic structure of conjugated π-systems. libretexts.org

The UV-Vis spectrum of this compound is characterized by absorptions in the ultraviolet region. Computational analyses using Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in assigning these absorption bands to specific electronic transitions. nih.govicm.edu.plbibliotekanauki.pl For this compound, the major absorption bands are assigned to π→π* transitions, which are characteristic of molecules with aromatic rings and other conjugated systems. nih.govicm.edu.pl These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the methyl and nitrile substituents on the benzene ring influences the precise energy (and therefore wavelength) of these transitions.

Studies have shown that the absorption in the visible region is significantly weaker than in the UV region for this molecule. icm.edu.pl The calculated results indicate that the lowest energy excited states of this compound are the result of photo-induced electron transfer processes, a property relevant to its application in dye-sensitized solar cells. nih.govicm.edu.pl

Table 3: Calculated UV-Vis Absorption Data and Electronic Transitions for this compound Source: Based on TD-DFT calculations. icm.edu.plbibliotekanauki.pl

Calculated λₘₐₓ (nm) Oscillator Strength (f) Assigned Electronic Transition
~298 High π → π*
~288 High π → π*
~245 High π → π*

Analysis of Absorption Spectra and Q-Band Positions in Phthalocyanine Derivatives

Phthalocyanines, which can be synthesized from phthalonitrile precursors like this compound, are known for their intense absorption in the visible and near-infrared regions of the electromagnetic spectrum. uchile.cl Their electronic absorption spectra are characterized by two main features: the Soret band (or B band) in the near-UV region (around 320-448 nm) and the Q-band in the visible region (around 600-750 nm). uchile.clajol.info The Q-band is particularly significant as it arises from the π → π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and is highly sensitive to the central metal ion, solvent, and peripheral substituents. uchile.clajol.info

In phthalocyanine derivatives, the position of the Q-band can be influenced by the electronic nature of the substituents on the phthalocyanine ring. Electron-donating groups tend to cause a red shift (a shift to longer wavelengths) of the Q-band, while electron-withdrawing groups lead to a blue shift (a shift to shorter wavelengths). uchile.cl For instance, studies on zinc phthalocyanine derivatives have shown this predictable trend. uchile.cl The aggregation of phthalocyanine molecules, particularly in polar solvents, can also significantly affect the absorption spectra, often leading to a broadening or splitting of the Q-band and a blue shift in the maximum absorption. nih.gov

The absorption spectra of phthalocyanine derivatives are also dependent on the solvent used. For example, the Q-band of iron(II) phthalocyanine shifts from 652 nm in dimethyl sulfoxide (B87167) (DMSO) to 704 nm in benzene. ajol.info The coordination state of the central metal ion also plays a crucial role. Pentacoordinated iron(II) phthalocyanine complexes exhibit a split Q-band, a phenomenon attributed to a change in molecular symmetry from D4h to C4ν. ajol.info

Photoinduced Electron Transfer Processes in this compound Systems

Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, including artificial photosynthesis and the operation of dye-sensitized solar cells. researchgate.netnih.gov In the context of this compound and its derivatives, PET is a key mechanism for converting light energy into chemical energy. researchgate.net When a molecule absorbs a photon of light, it is promoted to an electronically excited state. nih.gov This excited molecule can then either donate an electron to an acceptor molecule (oxidative PET) or accept an electron from a donor molecule (reductive PET). nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of its molecular ion. nih.govsavemyexams.com When a molecule is introduced into a mass spectrometer, it is ionized, typically by bombarding it with high-energy electrons, to form a molecular ion (M+). savemyexams.com This molecular ion is often unstable and breaks down into smaller, charged fragments. libretexts.org The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then measured, producing a mass spectrum. savemyexams.com

The fragmentation pattern is a unique "fingerprint" of a molecule and provides valuable information about its structure. msu.edu The stability of the resulting fragment ions often dictates the fragmentation pathways. libretexts.org For example, the presence of specific functional groups can lead to characteristic fragmentation patterns. libretexts.org In the case of this compound, the presence of the aromatic ring and nitrile groups would influence how the molecule fragments. Analysis of the mass spectrum of a synthesized phthalocyanine derivative, for instance, can confirm the successful incorporation of the this compound precursor into the macrocyclic structure. nih.gov The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides evidence for the proposed structure. nih.govsavemyexams.com

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the properties of molecules at the atomic level. schrodinger.com Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties. oup.comfrontiersin.org

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. cp2k.org A key application of DFT is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. cp2k.orguctm.edu This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. scm.com

For this compound and its derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized geometries, including bond lengths and angles. researchgate.netuctm.edu These calculations also provide insights into the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's electronic properties and reactivity. researchgate.net For this compound in a vacuum, the calculated HOMO-LUMO gap is 5.76 eV. researchgate.net

Parameter Value
HOMO-LUMO Gap (Vacuum) 5.76 eV researchgate.net

This table summarizes the calculated HOMO-LUMO energy gap for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. frontiersin.orgrsc.org It is a powerful tool for predicting and interpreting electronic absorption spectra, such as UV-visible spectra. researchgate.neticm.edu.pl TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. oup.com

Molecular Modeling and Simulations for Structure-Property Relationships

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules and materials. schrodinger.com It is a valuable tool for establishing structure-property relationships, which are essential for the rational design of new materials with desired characteristics. mdpi.comnih.gov Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of molecules over time, providing insights into processes like conformational changes and interactions with other molecules. schrodinger.comdtic.mil

In the context of materials science, molecular modeling can be used to predict various properties of materials containing this compound derivatives, such as their mechanical, thermal, and electronic properties. schrodinger.com By simulating the interactions between molecules, researchers can understand how the molecular structure influences the macroscopic properties of the material. mdpi.com This understanding can then be used to guide the synthesis of new materials with improved performance for specific applications, such as more efficient dye-sensitized solar cells or more effective photosensitizers for photodynamic therapy. schrodinger.commdpi.com

Based on a comprehensive review of the available scientific literature, it is not possible to generate a detailed article that focuses solely on the chemical compound “this compound” according to the specified outline.

The body of research in this field concentrates on a broader class of high-performance phthalonitrile resins, which are typically synthesized from more complex monomers rather than directly from this compound. The common and well-documented synthesis route for thermally stable phthalonitrile resins involves the reaction of various bisphenols with 4-nitrophthalonitrile. researchgate.netrsc.org This process creates larger, oligomeric phthalonitrile monomers designed to enhance processability and the final properties of the cured polymer.

While there is extensive data on the polymerization, cross-linking mechanisms, thermal stability, and composite applications of these complex phthalonitrile resins, semanticscholar.orgnih.govmdpi.comrsc.orgresearchgate.net there is a notable absence of specific studies detailing the use of this compound as the primary building block for these high-performance materials.

Therefore, generating content for the requested sections—such as the synthesis of thermally stable resins from this compound, its specific influence on thermo-oxidative stability, and its integration into advanced composites—would not be possible without extrapolating from the broader class of compounds, which would violate the strict instruction to focus solely on this compound. To maintain scientific accuracy and adhere to the precise constraints of your request, the article cannot be written.

Polymerization and Material Science Applications of 4 Methylphthalonitrile

Applications in Electronic Materials

Derivatives of 4-Methylphthalonitrile, primarily metal-substituted and metal-free phthalocyanines, are integral to the development of various electronic components. Their molecular structure, characterized by an extended π-conjugated system, allows for the tunable charge transport properties necessary for electronic devices.

Semiconductors and Conductive Polymers Derived from this compound

This compound is a foundational building block for a class of organic semiconductors. Through a process called cyclotetramerization, four units of a phthalonitrile (B49051) precursor react to form a larger, highly stable macrocycle known as a phthalocyanine (B1677752). scispace.comresearchgate.net When this compound is used, the resulting molecule is a tetramethyl-substituted phthalocyanine.

These phthalocyanine molecules are known for their interesting electrical properties and are key components in the development of organic field-effect transistors (OFETs) and other electronic devices. scispace.com The semiconducting behavior of these materials can be finely tuned by incorporating different metal ions into the central cavity of the phthalocyanine ring. researchgate.net This modification alters the electronic structure of the molecule, influencing its conductivity and charge-carrying capacity.

The versatility of phthalocyanines allows for their use in creating both n-type (electron-conducting) and p-type (hole-conducting) semiconductors, which are the fundamental components of electronic circuits. The development of intrinsically stretchable semiconductors is also a growing field, where the tunable nature of organic molecules is a significant advantage for applications in flexible and wearable electronics. sigmaaldrich.com

Derivative ClassRoleKey PropertiesApplication
Metal-Phthalocyanines (MPcs)Organic SemiconductorTunable electronic properties, high thermal stabilityOrganic Field-Effect Transistors (OFETs)
Phthalocyanine-based PolymersConductive PolymerExtended π-conjugation, solution processableFlexible Electronics

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaics

In the field of solar energy, this compound has been investigated as a potential organic dye sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs). nih.gov DSSCs are a type of photovoltaic cell that uses a sensitizing dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), to absorb sunlight. mdpi.comgamry.com

The principle of DSSCs involves several key steps:

Light absorption by the dye molecule (sensitizer).

Electron injection from the excited dye into the semiconductor's conduction band. mdpi.com

Transport of the electron through the semiconductor to an external circuit.

Regeneration of the oxidized dye by a redox mediator in an electrolyte. nih.gov

Organic Light-Emitting Diodes (OLEDs) Utilizing Phthalocyanine Derivatives

Phthalocyanine derivatives synthesized from precursors like this compound are valuable in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their excellent thermal stability and charge-carrying capabilities make them suitable for use in various layers within the OLED structure.

A specific application involves the use of a tetramethyl-substituted aluminum phthalocyanine thin film as an anode buffer layer in an OLED. In this role, the phthalocyanine layer helps to facilitate the injection of charge carriers (holes) from the anode into the light-emitting layer. The goal is to create a more balanced charge injection and transport process within the device, which is crucial for achieving high efficiency and longer operational lifetimes for the OLED.

Functional Materials and Specialty Chemicals

Beyond advanced electronics, this compound is an intermediate in the synthesis of materials used in more traditional, yet equally important, industrial applications such as high-performance colorants and specialized catalytic systems.

Dye and Pigment Synthesis with this compound as an Intermediate

One of the most significant industrial applications of phthalonitrile derivatives is in the synthesis of dyes and pigments. wtchem.com Phthalocyanines derived from precursors such as this compound are characterized by their intense blue and green colors, as well as exceptional thermal and photochemical stability. scispace.com

These properties make them highly desirable for a wide range of applications where color fastness and durability are required, including:

Inks

Plastics and polymers

Coatings and paints

Textile printing

The synthesis process involves the templated cyclotetramerization of phthalonitriles in the presence of a metal salt, which becomes chelated in the center of the resulting phthalocyanine molecule. researchgate.net This process yields brilliantly colored compounds that are a mainstay of the pigment industry. scispace.comwtchem.com

Catalysis and Sensor Technology Applications

The unique electronic structure of metallophthalocyanines, which can be synthesized from this compound, makes them effective in catalysis and chemical sensing. scispace.comresearchgate.net

In catalysis, metallophthalocyanines can act as catalysts for various chemical reactions. researchgate.net For instance, cobalt phthalocyanine immobilized on titanium dioxide nanofibers has been shown to be an effective photocatalyst for the degradation of organic pollutants like methylene (B1212753) blue in water. nih.gov The properties of these catalysts, including their activity and stability, can be enhanced by adding electron-withdrawing substituents to the phthalocyanine ring. nih.gov

In sensor technology, phthalocyanine-based materials are used to create highly sensitive chemical sensors. rsc.org These sensors can detect toxic gases at very low concentrations. For example, sensor arrays using cobalt and metal-free phthalocyanine semiconductors have been developed to identify gases such as nitrogen dioxide (NO₂), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S) at parts-per-billion (ppb) levels. rsc.org The detection mechanism relies on the interaction between the gas molecules and the phthalocyanine film, which alters the material's electrical conductivity. rsc.org Phthalocyanines are also used as modifiers on electrodes in the development of electrochemical sensors. researchgate.net

Phthalocyanine DerivativeTarget AnalyteLowest Limit of Detection (LOD)Application
Cobalt Phthalocyanine ComplexNitrogen Dioxide (NO₂)3 ppbToxic Gas Sensor
Cobalt Phthalocyanine ComplexAmmonia (NH₃)420 ppbToxic Gas Sensor
Cobalt Phthalocyanine ComplexHydrogen Sulfide (H₂S)100 ppbToxic Gas Sensor

Lack of Specific Research on this compound for Supercapacitor Applications

Phthalonitrile resins, in general, are recognized as excellent precursors for high-performance carbon materials due to their high thermal stability and the nitrogen-rich nature of the resulting carbon structure. This nitrogen doping is beneficial for supercapacitor electrodes as it can enhance the material's conductivity and surface wettability, leading to improved electrochemical performance.

General Application of Phthalonitrile-Based Precursors in Porous Carbon for Supercapacitors

While specific data on this compound is absent, research on related phthalonitrile compounds provides insight into the potential fabrication and performance of such materials.

Coordination Chemistry and Macrocyclic Derivatives of 4 Methylphthalonitrile

Synthesis of Phthalocyanine (B1677752) and Subphthalocyanine (B1262678) Macrocycles

The synthesis of phthalocyanine and subphthalocyanine macrocycles from 4-methylphthalonitrile involves template-driven cyclization reactions, where multiple phthalonitrile (B49051) units assemble around a central metal or metalloid ion.

The primary method for synthesizing phthalocyanines from this compound is through a cyclotetramerization reaction. This process typically involves heating four equivalents of the this compound precursor in the presence of a metal salt, which acts as a template for the formation of the macrocyclic ring. The reaction is often carried out in high-boiling point solvents such as n-pentanol or dimethylformamide (DMF). nih.govresearchgate.net A strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is frequently added to catalyze the reaction. researchgate.net

The resulting product is a tetramethyl-substituted phthalocyanine, where the four methyl groups are located on the peripheral positions of the macrocycle. Due to the substitution pattern of the starting material, the cyclotetramerization of this compound can result in a mixture of four structural isomers (C4h, D2h, C2v, and Cs symmetry). nih.gov

Co-cyclotetramerization is a variation of this method where two different phthalonitrile derivatives are reacted together. This approach allows for the synthesis of asymmetrically substituted phthalocyanines, which can lead to materials with tailored properties. For instance, co-cyclotetramerization of this compound with another substituted phthalonitrile can yield A3B-type phthalocyanines, where three of the isoindole units are derived from this compound and one is from the other precursor. researchgate.net

A wide variety of metal phthalocyanine complexes can be synthesized using this compound as the starting material. The choice of the metal salt in the cyclotetramerization reaction determines the central metal ion in the resulting phthalocyanine complex.

Cobalt(II) Phthalocyanine: The synthesis of 2,9,16,23-tetramethylphthalocyaninato cobalt(II) is achieved by the cyclotetramerization of this compound in the presence of a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) acetate. researchgate.netresearchgate.net The reaction is typically carried out in a high-boiling solvent like n-pentanol with the addition of DBU. researchgate.net

Copper(II) Phthalocyanine: Copper(II) tetramethylphthalocyanine can be prepared by reacting this compound with a copper(II) salt, for example, copper(II) chloride. nih.gov The reaction conditions are similar to those used for the cobalt analogue.

Manganese(III) Phthalocyanine: The synthesis of chloro(2,9,16,23-tetramethylphthalocyaninato)manganese(III) involves the reaction of this compound with a manganese(II) salt, such as manganese(II) chloride, followed by oxidation to the manganese(III) state. researchgate.net The chloride ion acts as an axial ligand to the central manganese ion.

Nickel(II) Phthalocyanine: Nickel(II) tetramethylphthalocyanine is synthesized through the template condensation of this compound in the presence of a nickel(II) salt like nickel(II) chloride. researchgate.net

Vanadyl (Oxovanadium(IV)) Phthalocyanine: The preparation of oxo(2,9,16,23-tetramethylphthalocyaninato)vanadium(IV) involves the use of a vanadium salt, such as vanadium(III) chloride, which in the presence of a suitable oxygen source, forms the characteristic V=O (vanadyl) moiety coordinated within the phthalocyanine macrocycle.

Table 1: Synthesis of Metal Phthalocyanine Complexes from this compound

Metal Complex Precursors Reaction Conditions Reference
Cobalt(II) Tetramethylphthalocyanine This compound, CoCl₂ n-pentanol, DBU, reflux researchgate.net
Copper(II) Tetramethylphthalocyanine This compound, CuCl₂ DMF, reflux nih.gov
Manganese(III) Tetramethylphthalocyanine Chloride This compound, MnCl₂ n-pentanol, DBU, reflux researchgate.net
Nickel(II) Tetramethylphthalocyanine This compound, NiCl₂ n-pentanol, reflux researchgate.net
Oxovanadium(IV) Tetramethylphthalocyanine This compound, VCl₃ High-boiling solvent, reflux

Subphthalocyanines are another class of macrocycles that can be synthesized from phthalonitrile precursors. Unlike phthalocyanines, which are composed of four isoindole units, subphthalocyanines contain only three. The synthesis of boron subphthalocyanines from this compound involves a template reaction with a boron trihalide, typically boron trichloride (B1173362) (BCl₃), in an aromatic solvent such as p-xylene. nih.govchemrxiv.org

The reaction yields a chloro(tetramethylsubphthalocyaninato)boron(III) complex. The methyl groups are located on the peripheral positions of the subphthalocyanine macrocycle. Similar to phthalocyanines, the use of a substituted phthalonitrile like this compound can lead to a mixture of isomers.

Structural Modifications and Functionalization of Macrocycles

The properties of phthalocyanine and subphthalocyanine macrocycles derived from this compound can be further tailored through structural modifications and functionalization. These modifications can be made at the axial positions of the central metal ion or at the periphery of the macrocycle.

Axial Modifications: In metal phthalocyanine complexes that can accommodate axial ligands (e.g., manganese, ruthenium), the properties of the macrocycle can be tuned by the introduction of different axial ligands. researchgate.net For instance, the axial chloride ligand in manganese(III) tetramethylphthalocyanine can be exchanged with other ligands, such as pyridine (B92270) or its derivatives. researchgate.net This can influence the electronic properties and solubility of the complex. The presence of axial ligands can also prevent the aggregation of the planar phthalocyanine molecules, which is often a problem in solution and in the solid state. researchgate.net

Peripheral Modifications: While the methyl groups of tetramethyl-substituted phthalocyanines are generally not highly reactive, they can serve as points for further functionalization under certain conditions. More commonly, peripheral functionalization is achieved by introducing reactive groups onto the phthalonitrile precursor before the cyclotetramerization reaction. However, the methyl groups can influence the reactivity of the aromatic rings of the phthalocyanine macrocycle towards electrophilic substitution reactions, such as sulfonation or nitration, although these reactions can be challenging to control and may lead to complex product mixtures.

The presence of the four methyl groups on the periphery of the phthalocyanine or subphthalocyanine macrocycle has a notable influence on its electronic and optical properties.

The methyl group is generally considered to be a weak electron-donating group. The cumulative effect of four such groups on the phthalocyanine ring leads to a slight increase in the electron density of the π-conjugated system. This, in turn, affects the energy levels of the frontier molecular orbitals (HOMO and LUMO).

In the context of the UV-Vis absorption spectrum of phthalocyanines, the most prominent feature is the intense Q-band in the visible region (around 600-700 nm), which corresponds to the π-π* transition from the HOMO to the LUMO. The presence of electron-donating groups like methyl typically causes a bathochromic (red) shift in the Q-band compared to the unsubstituted phthalocyanine. researchgate.net This is due to a slight destabilization of the HOMO and/or stabilization of the LUMO, leading to a smaller HOMO-LUMO energy gap.

The position of the methyl group also plays a role. In the case of 2,9,16,23-tetramethyl-substituted phthalocyanines, the substituents are located at the "peripheral" or "β" positions. Substituents at these positions generally have a less pronounced effect on the Q-band position compared to substituents at the "non-peripheral" or "α" positions.

The methyl groups also enhance the solubility of the phthalocyanine macrocycle in organic solvents compared to the unsubstituted parent compound, which is notoriously insoluble. researchgate.net This improved solubility is advantageous for the characterization and processing of these materials.

Table 2: Influence of Methyl Substituents on Phthalocyanine Properties

Property Influence of Methyl Groups
Solubility Increased solubility in organic solvents compared to unsubstituted phthalocyanine.
Electronic Properties Weak electron-donating effect, slightly increasing the electron density of the macrocycle.
Optical Properties (UV-Vis) Bathochromic (red) shift of the Q-band absorption compared to unsubstituted phthalocyanine.
Aggregation Can help to reduce intermolecular aggregation in solution and the solid state.

Applications of Phthalocyanine Derivatives in Advanced Fields

The versatility of phthalocyanine derivatives of this compound is evident in their expanding applications across diverse scientific disciplines. The inherent properties of the phthalocyanine macrocycle, combined with the electronic and steric effects of the methyl substituents, give rise to a unique set of characteristics that are being harnessed for cutting-edge research and development.

Biological Activity: Anticancer and Antimicrobial Research

Phthalocyanine derivatives of this compound have emerged as promising candidates in the fields of anticancer and antimicrobial research, primarily due to their photosensitizing capabilities in Photodynamic Therapy (PDT). PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can induce cell death in cancerous tissues or microbial pathogens.

The methyl groups on the phthalocyanine ring can enhance the solubility of these compounds in organic solvents, facilitating their formulation and delivery. Furthermore, the presence of a central metal atom, such as zinc, can significantly influence the photophysical and photochemical properties of the molecule, including its ability to generate singlet oxygen, a key cytotoxic agent in PDT.

Research in this area is focused on synthesizing and evaluating the photocytotoxicity of various metallated and metal-free tetramethyl-substituted phthalocyanines. Studies have shown that upon irradiation with light of a specific wavelength, these compounds can be excited to a triplet state, which then transfers its energy to molecular oxygen, leading to the formation of highly reactive singlet oxygen. This singlet oxygen can then cause oxidative damage to cellular components, leading to apoptosis or necrosis of cancer cells and microorganisms.

While specific in-depth studies focusing exclusively on the anticancer and antimicrobial activities of phthalocyanines derived solely from this compound are still an emerging area of research, the broader understanding of substituted phthalocyanines provides a strong foundation for their potential in these therapeutic applications. The key is to optimize the molecular structure to enhance ROS generation, cellular uptake, and target specificity.

Gas Sensing Mechanisms and Sensor Development

The development of highly sensitive and selective gas sensors is crucial for environmental monitoring, industrial safety, and medical diagnostics. Phthalocyanine-based materials, including those derived from this compound, are attractive candidates for the active layer in chemiresistive gas sensors. The sensing mechanism of these materials relies on the change in their electrical conductivity upon interaction with gas molecules.

The central metal atom in the phthalocyanine core plays a pivotal role in the gas sensing mechanism. It can act as a binding site for gas molecules, leading to a charge transfer between the phthalocyanine and the analyte. This charge transfer alters the concentration of charge carriers (electrons or holes) in the phthalocyanine film, resulting in a measurable change in its resistance.

The methyl substituents on the periphery of the phthalocyanine ring can influence the sensitivity and selectivity of the sensor. They can affect the packing of the molecules in the solid state, which in turn influences the charge transport properties of the sensing film. Moreover, the methyl groups can modulate the interaction between the phthalocyanine and the gas molecules.

Research in this area involves the fabrication of thin films of this compound-derived phthalocyanines and the investigation of their response to various gases, such as nitrogen dioxide (NO2), ammonia (B1221849) (NH3), and volatile organic compounds (VOCs). The goal is to develop sensors with high sensitivity, fast response and recovery times, good selectivity, and long-term stability. While the field has extensively explored various substituted phthalocyanines, dedicated research on the specific advantages conferred by the tetramethyl substitution pattern derived from this compound is an area ripe for further investigation.

Light-Harvesting Systems and Photosensitizers

The efficient capture and conversion of light energy are fundamental to the development of artificial photosynthetic systems and advanced solar energy technologies. Phthalocyanine derivatives of this compound, with their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, are excellent candidates for use as photosensitizers and components of light-harvesting assemblies.

In a light-harvesting system, the role of the photosensitizer is to absorb photons and transfer the excitation energy to a reaction center. The photophysical properties of the phthalocyanine, such as its absorption spectrum, fluorescence quantum yield, and excited-state lifetime, are critical for its performance in these systems. The methyl groups can influence these properties by modifying the electronic structure and aggregation behavior of the phthalocyanine molecules.

Researchers are exploring the use of this compound-derived phthalocyanines in various light-harvesting architectures, including multi-component systems where the phthalocyanine acts as an antenna molecule, capturing light energy and transferring it to an acceptor molecule. The efficiency of this energy transfer process is highly dependent on the spectral overlap between the emission of the donor (phthalocyanine) and the absorption of the acceptor, as well as their relative orientation and distance.

Advanced Analytical Methodologies for Research on 4 Methylphthalonitrile Systems

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable tool for the separation and analysis of compounds in mixtures. In the context of 4-methylphthalonitrile research, various chromatographic methods are employed to ensure the purity of the monomer and to characterize the polymeric materials derived from it.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its non-volatile derivatives. It is particularly useful for monitoring the progress of a reaction by separating the starting materials, intermediates, and products. In preparative applications, HPLC can be used to isolate high-purity fractions of a desired compound from a complex reaction mixture.

The choice of stationary phase (column) and mobile phase is critical for achieving effective separation. For a moderately polar compound like this compound, reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of water and a solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of components with varying polarities. actylislab.com Detection is typically accomplished using a UV detector, as the aromatic ring and nitrile groups in this compound absorb UV light.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition Purpose
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase A: Water; B: Acetonitrile Elution of components from the column.
Gradient Start at 60% B, increase to 95% B over 20 minutes To separate compounds with a range of polarities effectively.
Flow Rate 1.0 mL/min Controls the speed of the separation.
Detection UV Absorbance at 254 nm To detect and quantify aromatic compounds.
Injection Volume 10 µL Introduction of the sample into the system.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. birchbiotech.com It is highly sensitive and can detect even trace amounts of impurities. libretexts.org In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column.

For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. birchbiotech.com The purity is often expressed as a percentage of the main component's peak area relative to the total peak area. A GC analysis of a high-purity sample will show one major peak with very small peaks for any impurities. libretexts.org Coupling GC with a mass spectrometer (GC-MS) allows for the identification of these impurities based on their mass spectra.

Table 2: Typical GC Method for Purity Assessment of this compound

Parameter Condition Rationale
Column Capillary column (e.g., HP-5, 30 m x 0.25 mm) Provides high-resolution separation of volatile organic compounds.
Carrier Gas Helium or Nitrogen Inert gas to carry the sample through the column.
Injector Temp. 250 °C Ensures complete and rapid vaporization of the sample.
Oven Program 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min Separates compounds based on their boiling points and column interactions.
Detector Flame Ionization Detector (FID) Highly sensitive to organic compounds.
Detector Temp. 300 °C Prevents condensation of analytes in the detector.

Size Exclusion and Ion Exchange Chromatography for Polymer Analysis

When this compound is used as a monomer to synthesize polymers, such as polyphthalocyanines, specialized chromatographic techniques are required to analyze the resulting macromolecules.

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight distribution (MWD) of polymers. paint.orgpaint.org SEC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. paint.org Larger polymer chains are excluded from the pores of the column's packing material and therefore elute first, while smaller molecules penetrate the pores and elute later. nih.gov By calibrating the column with polymer standards of known molecular weights, the MWD of an unknown polymer sample can be determined. This information is critical as the molecular weight profoundly influences the polymer's physical and mechanical properties.

Ion Exchange Chromatography (IEX) is employed for the analysis and purification of polymers that carry a net charge. nih.gov This technique separates molecules based on their electrostatic interactions with a charged stationary phase. chromatographyonline.com If polymers derived from this compound are functionalized with charged groups (e.g., sulfonic acid or quaternary ammonium (B1175870) groups), IEX can be a powerful tool for their separation. The polymer is adsorbed onto the column and then selectively eluted by changing the ionic strength or pH of the mobile phase. nih.gov This method is particularly useful for separating polymers by their charge density and for isolating highly functionalized fractions.

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are essential for elucidating the structure and electronic properties of this compound and its derivatives. These techniques probe the interaction of molecules with electromagnetic radiation and provide detailed information at the molecular level.

Advanced UV-Vis and Fluorescence Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) Spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules with conjugated π-electron systems, such as the aromatic ring in this compound and especially in its phthalocyanine (B1677752) derivatives, exhibit characteristic absorption bands in the UV-Vis region. uzh.ch The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide insights into the electronic structure of the molecule. uzh.ch For example, the formation of highly conjugated phthalocyanine macrocycles from this compound precursors leads to intense absorption bands (the Q-band) in the visible region of the spectrum, which is responsible for their strong color.

Fluorescence Spectroscopy provides further information about the electronic excited states of a molecule. After a molecule absorbs light and is promoted to an excited state, it can relax by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted to longer wavelengths (Stokes shift). This technique is highly sensitive to the molecular environment and can be used to study the photophysical properties of fluorescent materials derived from this compound, which is critical for applications in sensors or optical devices. mdpi.com

Table 3: Representative Spectroscopic Data for a Hypothetical Phthalocyanine Derived from this compound

Technique Parameter Observed Value Information Gained
UV-Vis Spectroscopy λmax (Q-band) ~680 nm Corresponds to the π-π* transition within the conjugated macrocycle.
λmax (Soret band) ~350 nm Corresponds to higher energy electronic transitions.
Fluorescence Spectroscopy Emission λmax ~700 nm Indicates the energy of the lowest singlet excited state.
Stokes Shift ~20 nm Reflects the energy loss between absorption and emission.

Mass Spectrometry (MS) and LC-MS for Complex Mixture Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which helps to confirm its identity and elemental composition. For a compound like this compound, MS can verify its molecular weight of 142.16 g/mol . It is also invaluable for characterizing reaction products and intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of MS. nih.gov This hyphenated technique is exceptionally well-suited for the analysis of complex mixtures, such as those generated during the synthesis of this compound derivatives. nih.gov As the components are separated by the LC column, they are introduced directly into the mass spectrometer, which provides mass spectral data for each peak. This allows for the confident identification of not only the main product but also minor byproducts, impurities, and reaction intermediates, even when they are present at low concentrations.

Table 4: Hypothetical LC-MS Analysis of a Reaction Mixture Involving this compound

Retention Time (min) Detected m/z (M+H)+ Proposed Identity
5.2 143.06 This compound (Starting Material)
8.9 161.07 Hydrolyzed intermediate (e.g., 4-methylphthalamide)
12.4 577.23 Metal Phthalocyanine Product
14.1 305.12 Dimeric byproduct

Raman and Infrared Spectroscopy for Molecular Fingerprinting

Raman and Infrared (IR) spectroscopy are powerful non-destructive analytical techniques utilized for the molecular fingerprinting of materials, including this compound and its derivatives. These methods provide detailed information about the vibrational modes of molecules, which are unique to the specific chemical bonds and functional groups present. The resulting spectra serve as a characteristic "fingerprint," allowing for identification, structural elucidation, and conformational analysis.

Infrared spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, measures the absorption of infrared radiation by a sample at various wavelengths. This absorption corresponds to the vibrational transitions within the molecule. For phthalonitrile (B49051) derivatives, the stretching vibrations of the nitrile (C≡N) groups and the various vibrations of the aromatic ring are particularly prominent in the IR spectrum. For instance, the analysis of 4-(phenylthio)phthalonitrile, a related compound, has demonstrated the utility of FTIR in identifying characteristic vibrational modes. The positions and intensities of these absorption bands are highly sensitive to the molecular structure and environment.

Raman spectroscopy, on the other hand, is based on the inelastic scattering of monochromatic light, typically from a laser. When light interacts with a molecule, a small fraction of the scattered light is shifted in energy. This energy shift corresponds to the vibrational modes of the molecule and provides a complementary vibrational spectrum to IR spectroscopy. Often, vibrational modes that are weak in an IR spectrum are strong in a Raman spectrum, and vice versa, making the combination of both techniques a comprehensive approach for molecular characterization.

In the context of this compound systems, these spectroscopic techniques are invaluable. For example, in the study of 4-(4-tritylphenoxy)phthalonitrile, a precursor for phthalocyanine synthesis, IR spectroscopy was used to identify the presence of different conformers in a film. The assignment of vibrational bands was performed by analyzing the distribution of normal vibration energy on internal coordinates. Similarly, computational studies, such as Density Functional Theory (DFT) calculations, are often employed in conjunction with experimental spectroscopy to assign vibrational modes and to better understand the molecular structure and properties of phthalonitrile derivatives.

The following table summarizes key vibrational modes and their typical spectral regions for phthalonitrile-based compounds, which are relevant for the analysis of this compound systems.

Vibrational ModeTypical Spectral Region (cm⁻¹)Technique
C≡N Stretching2220 - 2260IR and Raman
Aromatic C-H Stretching3000 - 3100IR and Raman
Aromatic C=C Stretching1400 - 1600IR and Raman
C-H Bending (in-plane)1000 - 1300IR and Raman
C-H Bending (out-of-plane)675 - 900IR
Methyl C-H Stretching2850 - 2960IR and Raman
Methyl C-H Bending1375 - 1450IR and Raman

Note: The exact positions of the peaks can vary depending on the specific molecular structure, intermolecular interactions, and the physical state of the sample.

By analyzing the unique patterns of vibrational bands in the Raman and IR spectra, researchers can gain significant insights into the molecular structure, purity, and conformational properties of this compound and its related systems. This molecular fingerprinting capability is crucial for quality control, reaction monitoring, and the characterization of new materials derived from this compound.### 6.3. Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal properties of materials, providing critical data on processes such as curing, thermal stability, and decomposition. For this compound and its derived polymers, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Curing Behavior and Glass Transition Temperature

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of polymers, including the curing behavior and glass transition temperature (Tg) of this compound-based resins. DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time, providing insights into exothermic and endothermic processes.

Curing Behavior:

The curing of phthalonitrile resins, which involves the polymerization of the nitrile groups, is an exothermic process that can be effectively monitored by DSC. Non-isothermal DSC, where the sample is heated at a constant rate, reveals the temperature range over which curing occurs and the total heat of reaction (ΔH). This information is crucial for determining appropriate curing schedules. The DSC thermogram of a phthalonitrile resin typically shows a broad exothermic peak corresponding to the curing reaction. The onset temperature of this peak indicates the initiation of the curing process, while the peak temperature represents the point of maximum reaction rate.

The curing kinetics of phthalonitrile resins can be systematically investigated using DSC at different heating rates. By analyzing the shift in the exothermic peak with varying heating rates, kinetic parameters such as the activation energy (Ea) of the curing reaction can be calculated using model-free isoconversional methods (e.g., Kissinger, Ozawa-Flynn-Wall) or model-fitting methods. This kinetic analysis is vital for predicting the curing behavior under different processing conditions. For instance, studies on branched phthalonitrile resins have shown that the curing reaction is controlled by both chemical kinetics and diffusion. Isothermal DSC, where the sample is held at a constant temperature, can also be used to study the curing rate and the degree of cure as a function of time.

Glass Transition Temperature (Tg):

The glass transition temperature (Tg) is a critical property of thermosetting polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed in the DSC thermogram as a step-like change in the heat capacity. The Tg is a key indicator of the degree of cure and the upper service temperature of the final polymer. A higher Tg generally indicates a higher crosslink density and better thermal stability.

For phthalonitrile polymers, which are known for their high-temperature performance, the Tg is typically very high. DSC is used to determine the Tg of the cured this compound-based polymers. The value of Tg can be influenced by factors such as the chemical structure of the monomer, the type and concentration of the curing agent, and the post-curing conditions. For example, cured tetraphenylsilane-containing phthalonitrile polymers have exhibited glass transition temperatures in the range of 290–325°C. The Tg is often determined as the midpoint of the step change in the heat flow curve. An increase in the Tg with post-curing time indicates further crosslinking and maturation of the polymer network.

The following interactive table summarizes typical thermal properties of phthalonitrile-based resins obtained from DSC analysis.

PropertyDescriptionTypical Value Range for Phthalonitrile Resins
Curing Onset Temperature The temperature at which the curing reaction begins.200 - 270 °C
Curing Peak Temperature The temperature at the maximum rate of the curing reaction.250 - 350 °C
Heat of Curing (ΔH) The total heat released during the curing reaction.150 - 400 J/g
Glass Transition Temperature (Tg) The temperature at which the cured polymer transitions from a glassy to a rubbery state.> 350 °C (can exceed 480°C)

Note: These values can vary significantly depending on the specific monomer, curing agent, and processing conditions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an indispensable tool for evaluating the thermal stability and decomposition behavior of materials, including this compound and its polymers.

In a typical TGA experiment, a small amount of the sample is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of weight loss and helps to identify the temperatures at which the maximum rates of decomposition occur.

Thermal Stability:

Phthalonitrile-based polymers are renowned for their exceptional thermal and thermo-oxidative stability. TGA is the primary method used to quantify this stability. The onset temperature of decomposition, often defined as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs (T5% or T10%), is a key parameter for comparing the thermal stability of different materials. For fully cured phthalonitrile polymers, the T5% weight loss temperature can exceed 450 °C in an inert atmosphere like nitrogen, and can be even higher in some cases. For instance, a tetraphenylsilane-containing phthalonitrile polymer showed a 5 wt% loss at 519–526°C under nitrogen.

The atmosphere in which the TGA experiment is conducted is crucial. An inert atmosphere (e.g., nitrogen or argon) provides information on the intrinsic thermal stability of the polymer backbone, while an oxidative atmosphere (e.g., air or oxygen) reveals its thermo-oxidative stability. Phthalonitrile polymers generally exhibit excellent stability in both environments.

Decomposition Behavior:

The TGA curve provides detailed information about the decomposition process. The number of steps in the TGA curve corresponds to the number of distinct decomposition stages. The temperature range of each step and the associated weight loss provide insights into the degradation mechanism. For example, the thermal degradation of some polymers occurs in multiple stages, which can be attributed to the cleavage of different types of chemical bonds at different temperatures.

Coupling TGA with other analytical techniques, such as Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), in a technique known as Evolved Gas Analysis (EGA), allows for the identification of the gaseous products evolved during decomposition. This provides a more complete understanding of the degradation pathways. For example, a TG-MS-FTIR study on a phthalonitrile resin revealed that the main gaseous products during pyrolysis in an argon atmosphere were H₂O, NH₃, HCN, CH₄, CO₂, and CO. This information is critical for understanding the chemistry of the degradation process and for designing more thermally stable materials.

The following interactive table summarizes key parameters obtained from TGA for typical phthalonitrile polymers.

ParameterDescriptionTypical Value Range for Phthalonitrile Polymers
Onset Decomposition Temperature (Tonset) The temperature at which significant decomposition begins.> 400 °C
5% Weight Loss Temperature (T5%) The temperature at which the sample has lost 5% of its initial weight.> 450 °C (in N₂)
10% Weight Loss Temperature (T10%) The temperature at which the sample has lost 10% of its initial weight.> 500 °C (in N₂)
Temperature of Maximum Decomposition Rate (Tmax) The temperature at the peak of the DTG curve, indicating the fastest decomposition rate.Varies depending on the polymer structure and heating rate.
Char Yield at High Temperature (e.g., 800 °C) The percentage of material remaining as a carbonaceous residue at a high temperature in an inert atmosphere.60 - 80%

Note: The thermal stability of phthalonitrile polymers is highly dependent on the degree of cure, the specific monomer and curing agent used, and the presence of any additives or fillers. Higher heating rates in TGA experiments can shift the decomposition temperatures to higher values.### 6.4. Crystallographic Techniques for Structural Elucidation

Crystallographic techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, these techniques provide definitive information on molecular structure, conformation, and intermolecular interactions in the solid state.

Crystallographic Techniques for Structural Elucidation

Single Crystal X-ray Crystallography for Molecular Structure Confirmation

Single-crystal X-ray crystallography is an unparalleled analytical technique for the unambiguous determination of the molecular structure of crystalline compounds. This method involves diffracting X-rays off a single crystal of the material, which provides detailed information about the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.

For derivatives of this compound, single-crystal X-ray diffraction is instrumental in confirming the molecular structure synthesized and in understanding the spatial arrangement of the substituent groups. For instance, in a study of 4-(2-isopropyl-5-methylcyclohexyloxy)phthalonitrile, this technique was used to determine its crystal structure. The analysis revealed that the crystal belongs to the orthorhombic system and that the cyclohexane (B81311) ring adopts a chair conformation. Furthermore, it identified the presence of π-π stacking interactions between the phthalonitrile rings, which contribute to the stability of the crystal structure.

Similarly, the crystal structures of 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile have been elucidated using single-crystal X-ray diffraction. These studies provided precise measurements of the dihedral angles between the phthalonitrile and phenoxy rings and revealed the role of short intermolecular contacts in dictating the molecular packing in the crystal.

The data obtained from single-crystal X-ray crystallography is typically presented in a crystallographic information file (CIF) and includes key parameters such as the crystal system, space group, and unit cell dimensions. A summary of representative crystallographic data for a phthalonitrile derivative is presented in the table below.

Parameter4-(2-isopropyl-5-methylcyclohexyloxy)phthalonitrile
Crystal System Orthorhombic
Space Group P 21 21 21
a (Å) 6.9073(16)
b (Å) 8.0803(19)
c (Å) 30.558(8)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1705.5(7)
Z 4

Note: 'a', 'b', and 'c' are the lengths of the unit cell edges, and 'α', 'β', and 'γ' are the angles between them. 'Z' is the number of molecules in the unit cell.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a versatile and non-destructive technique used to analyze the crystalline nature of a bulk sample. Unlike single-crystal XRD, which requires a well-formed single crystal, PXRD can be performed on a finely ground powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For this compound systems, PXRD is primarily used for:

Phase Identification: By comparing the experimental diffraction pattern of a sample to a database of known patterns, the crystalline phases present can be identified. This is crucial for confirming the identity of a synthesized material and for detecting the presence of impurities or different polymorphic forms.

Assessment of Crystallinity: PXRD can distinguish between crystalline and amorphous materials. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in a broad halo. This is important for characterizing the degree of crystallinity in polymeric materials derived from this compound.

Determination of Phase Purity: The presence of unexpected peaks in a PXRD pattern can indicate the presence of impurities or a mixture of different crystalline phases. This is essential for quality control in the synthesis of this compound and its derivatives.

Unit Cell Refinement: While not as precise as single-crystal XRD, PXRD data can be used to refine the unit cell parameters of a known crystalline phase.

The diffraction pattern is a plot of the intensity of the diffracted X-rays versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of crystal lattice planes, as described by Bragg's Law. The positions and relative intensities of the peaks are characteristic of a particular crystalline structure.

For example, to confirm the phase purity of a bulk sample of a newly synthesized compound, its experimental PXRD pattern can be compared to the pattern simulated from its single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms that the bulk sample consists of a single, pure crystalline phase.

Electroanalytical Techniques for Redox Properties

Electroanalytical methods are a class of techniques in analytical chemistry that utilize the measurement of potential (volts) and/or current (amperes) in an electrochemical cell to study an analyte. rsc.org These methods are particularly useful for obtaining information about the redox properties of chemical compounds, which involve the transfer of electrons.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful and widely used electroanalytical technique for the investigation of the electrochemical behavior of a wide range of substances. nih.gov It provides information about the redox potentials and the stability of the oxidized and reduced forms of a compound. The technique involves applying a linearly varying potential to a working electrode and measuring the resulting current. This potential is swept in a triangular waveform, cycling between a set upper and lower limit.

The resulting plot of current versus potential, known as a cyclic voltammogram, provides characteristic peaks. The peak potentials can be used to determine the reduction or oxidation potentials of the analyte, while the peak currents are related to its concentration. The shape of the voltammogram can also offer insights into the kinetics of the electron transfer processes and the stability of the electrochemically generated species.

In a typical experimental setup for cyclic voltammetry, a three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire). The experiment is conducted in a suitable solvent containing a supporting electrolyte to ensure conductivity. For organic compounds like phthalonitrile derivatives, aprotic solvents such as acetonitrile or dichloromethane (B109758) are commonly used, with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6).

Although detailed research findings and specific data tables for the electrochemical characterization of this compound via cyclic voltammetry are not present in the available literature, the general principles of the technique would apply. A hypothetical cyclic voltammogram of this compound would be expected to show reduction peaks corresponding to the addition of electrons to the nitrile groups and the aromatic system, and potentially oxidation peaks at higher potentials. The exact potentials of these peaks would be influenced by the methyl substituent on the benzene (B151609) ring.

Further research involving the direct electrochemical analysis of this compound would be necessary to establish its precise redox properties and to generate the specific data required for a comprehensive understanding of its electrochemical behavior. Such studies would contribute valuable information to the broader field of phthalonitrile chemistry and its applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylphthalonitrile, and what key reaction parameters influence yield?

  • Methodological Answer : Two primary synthetic routes are documented:

  • Amide Dehydration : Reacting 4-methylphthalic anhydride with urea in the presence of phosphorus oxychloride (POCl₃) at 65–70°C for 5 hours yields this compound. Key parameters include temperature control and stoichiometric ratios to avoid side reactions .
  • Three-Step Sequence : Starting from commercially available 4-methylphthalic anhydride, this method involves nitrile formation via intermediate steps (e.g., ammonolysis, dehydration). Optimal yields (62%) are achieved using precise reagent purity and controlled reaction times .
    • Recommendation : Validate reaction completion using IR spectroscopy (C≡N stretch at ~2230 cm⁻¹) and ensure anhydrous conditions to prevent hydrolysis.

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer :

  • Spectroscopic Analysis : Use ¹H NMR (δ 2.5 ppm for methyl group; aromatic protons at δ 7.5–8.0 ppm) and ¹³C NMR (C≡N signal at ~115 ppm). IR spectroscopy confirms nitrile functionality .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS (retention time comparison) ensures >98% purity. Report melting points (uncorrected) and elemental analysis (C, H, N) for batch consistency .
    • Note : For novel derivatives, include high-resolution mass spectrometry (HRMS) to resolve ambiguities .

Q. What are the recommended protocols for optimizing purification of this compound in laboratory settings?

  • Methodological Answer :

  • Recrystallization : Use ethanol or acetonitrile as solvents due to moderate solubility. Slow cooling enhances crystal purity .
  • Chromatography : For complex mixtures, silica gel column chromatography with hexane/ethyl acetate (4:1) effectively isolates the nitrile. Monitor fractions via TLC (Rf ~0.5 in same solvent system) .
    • Critical Step : Dry the compound over molecular sieves and store in sealed containers under inert gas to prevent moisture absorption .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding this compound's electronic properties for applications in solar cells?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict HOMO-LUMO gaps (~3.2 eV), guiding its use as a electron-deficient moiety in dye-sensitized solar cells (DSSCs). Solvent effects (e.g., acetonitrile) are modeled using Polarizable Continuum Models (PCM) to simulate charge-transfer dynamics .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine electronic transitions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Conduct systematic reviews of NMR/IR data across studies to identify solvent- or instrument-induced shifts. For example, deuterated solvents (CDCl₃ vs. DMSO-d₆) alter aromatic proton shifts by ~0.3 ppm .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals in derivatives. For disputed structures, single-crystal X-ray diffraction provides definitive confirmation .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions with amines (e.g., benzylamine) via in situ FTIR to track nitrile conversion. Pseudo-first-order kinetics reveal rate dependence on steric hindrance from the methyl group .
  • Theoretical Modeling : Transition state analysis (e.g., at MP2/cc-pVTZ level) identifies activation barriers for cyano-group participation in SNAr reactions .
    • Application : Optimize catalyst systems (e.g., K₂CO₃ in DMF) for regioselective functionalization .

Methodological Considerations for Reproducibility

  • Experimental Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing reaction conditions, characterization data, and raw datasets in supplementary materials. Include NMR/IR spectra as .cif or .jcamp files .
  • Error Analysis : Quantify uncertainties in yields (±2%) and spectroscopic measurements (±0.1 ppm for NMR) using triplicate experiments. Report statistical methods (e.g., Student’s t-test) for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.